10-Piperidinyl-5-dibenzosuberenone
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Overview
Description
10-Piperidinyl-5-dibenzosuberenone is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is structurally characterized by a dibenzo[a,d]cycloheptene core with a piperidinyl group attached, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Piperidinyl-5-dibenzosuberenone typically involves a multi-step process. One common method includes the reaction of 2’-bromoacetophenones with 2-formylphenylboronic acids in the presence of palladium acetate (Pd(OAc)2) and a phosphine ligand (CataCXium PIntB L8). This reaction forms biaryl compounds, which are then subjected to an acid/base-promoted intramolecular aldol condensation to yield the desired dibenzo[a,d]cyclohepten-5-one .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
10-Piperidinyl-5-dibenzosuberenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
10-Piperidinyl-5-dibenzosuberenone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its antihistaminic and antiserotonergic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 10-Piperidinyl-5-dibenzosuberenone involves its interaction with specific molecular targets. It acts as an antagonist at histamine H1 receptors and serotonin receptors, thereby inhibiting the effects of these neurotransmitters. This interaction can lead to various therapeutic effects, such as reducing allergic reactions and modulating mood .
Comparison with Similar Compounds
Similar Compounds
Cyproheptadine: A closely related compound with similar antihistaminic properties.
Cyclobenzaprine: Another related compound used as a muscle relaxant.
Uniqueness
10-Piperidinyl-5-dibenzosuberenone is unique due to its specific structural features and versatile applications. Its ability to interact with multiple receptor types makes it a valuable compound for various therapeutic and research purposes.
Properties
CAS No. |
37439-92-2 |
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Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
9-piperidin-1-yltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one |
InChI |
InChI=1S/C20H19NO/c22-20-16-9-3-2-8-15(16)14-19(21-12-6-1-7-13-21)17-10-4-5-11-18(17)20/h2-5,8-11,14H,1,6-7,12-13H2 |
InChI Key |
KIPXMFZJKGQNDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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